1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid
Overview
Description
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid is a polycyclic aromatic hydrocarbon derivative. It is characterized by its unique structure, which includes a phenanthrene core that is fully hydrogenated, making it an octahydro derivative. This compound has a molecular formula of C15H20O2 and a molecular weight of 232.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of phenanthrene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions . The reaction can be represented as follows:
[ \text{Phenanthrene} + 4H_2 \xrightarrow{\text{Pd/Pt catalyst}} \text{1,2,3,4,5,6,7,8-Octahydrophenanthrene} ]
The carboxylation of the resulting octahydrophenanthrene can be achieved through various methods, including the Kolbe-Schmitt reaction, which involves the reaction of the hydrocarbon with carbon dioxide in the presence of a strong base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and carboxylation. The use of high-pressure reactors and advanced catalytic systems helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Ketones, Alcohols
Reduction: Alcohols, Aldehydes
Substitution: Halogenated derivatives, Nitro derivatives
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octahydrophenanthrene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Phenanthrene: The non-hydrogenated form, which has different chemical and physical properties.
1,2,3,4,4a,9,10,10a-Octahydrophenanthrene (cis and trans): Stereoisomers with different spatial arrangements, affecting their reactivity and applications.
Uniqueness
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid is unique due to its fully hydrogenated phenanthrene core combined with a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9H,1-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYPAUUNBPXTNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3=C(C=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310359 | |
Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65805-80-3 | |
Record name | NSC226147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic route to obtain 1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid?
A1: The research by [] outlines a synthetic route to this compound. It involves the cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid. This reaction yields both the desired 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and a byproduct, 3,5,6,7,8,8a-hexahydro-3-oxospiro-[1H-2-benzopyran-1,1′-cyclohexane]-4-carbonitrile.
Q2: How can this compound be further modified?
A2: The 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid obtained through the synthesis serves as a versatile precursor for several other 1,2,3,4,5,6,7,8-octahydrophenanthrene derivatives. [] The publication describes its use in synthesizing the corresponding carboxylic acid, o-hydroxy carboxylic acid, and the amine derivative.
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